2,4-o-Methylidenepentitol
Description
2,4-O-Methylidenepentitol is a bicyclic sugar alcohol derivative characterized by a pentitol backbone (five-carbon polyol) with a methylidene group (-CH$_2$-) bridging the oxygen atoms at the 2- and 4-positions. This structural feature confers unique stereochemical and thermodynamic properties, distinguishing it from linear pentitols like xylitol or arabitol. The compound is synthesized via acid-catalyzed cyclization of pentitols under controlled conditions, yielding a rigid bicyclic structure that enhances thermal stability and reduces hygroscopicity compared to its linear counterparts. Applications include its use as a chiral building block in pharmaceutical synthesis and as a stabilizer in biopolymer formulations due to its resistance to enzymatic degradation.
Properties
CAS No. |
1822511-78-3 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4,6-bis(hydroxymethyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(9)5(2-8)11-3-10-4/h4-9H,1-3H2 |
InChI Key |
WLFLIAXIRHRXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(C(C(O1)CO)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-o-Methylidenepentitol can be synthesized through the hydrogenation of diacetone alcohol. The reaction typically involves the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{C(OH)CH}_2\text{COCH}_3 + \text{H}_2 \rightarrow \text{(CH}_3\text{)}_2\text{C(OH)CH}_2\text{CH(OH)CH}_3 ]
Industrial Production Methods: Industrial production of 2,4-o-Methylidenepentitol involves large-scale hydrogenation processes. The diacetone alcohol is subjected to hydrogenation in the presence of a suitable catalyst, often in a continuous flow reactor to ensure efficient conversion. The product is then purified through distillation or crystallization to obtain high-purity 2,4-o-Methylidenepentitol.
Types of Reactions:
Oxidation: 2,4-o-Methylidenepentitol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: Formation of 2,4-diketopentane.
Reduction: Formation of 2,4-pentanediol.
Substitution: Formation of 2,4-dichloropentane.
Scientific Research Applications
2,4-o-Methylidenepentitol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It is also employed in the preparation of various chemical intermediates.
Biology: Acts as a cryoprotectant in protein crystallography, helping to preserve the structure of proteins during freezing.
Medicine: Investigated for its potential use as a blood volume expander and in drug delivery systems.
Industry: Utilized in the formulation of paints, coatings, and hydraulic fluids due to its viscosity and stability.
Mechanism of Action
The mechanism of action of 2,4-o-Methylidenepentitol involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, enhancing permeability and facilitating the transport of other molecules. Its hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, influencing their structure and function.
Comparison with Similar Compounds
The following analysis compares 2,4-O-Methylidenepentitol with structurally related pentitols and methylidene-bridged derivatives, focusing on molecular properties, stability, and functional applications.
Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (g/100 mL H$_2$O) | Hydroxyl Groups |
|---|---|---|---|---|---|
| 2,4-O-Methylidenepentitol | C$6$H${12}$O$_5$ | 164.16 | 185–190 | 12.3 (20°C) | 4 |
| Xylitol | C$5$H${12}$O$_5$ | 152.15 | 92–96 | 64.0 (20°C) | 5 |
| Arabitol | C$5$H${12}$O$_5$ | 152.15 | 103–105 | 58.0 (20°C) | 5 |
| 3,5-O-Methylidenexylitol | C$6$H${12}$O$_5$ | 164.16 | 168–172 | 9.8 (20°C) | 4 |
Key Observations :
- Solubility : The methylidene bridge in 2,4-O-Methylidenepentitol reduces solubility compared to linear pentitols (e.g., xylitol and arabitol) due to decreased hydrogen-bonding capacity.
- Thermal Stability : Its rigid bicyclic structure raises the melting point by ~90°C compared to xylitol, making it suitable for high-temperature processes.
- Stereochemical Impact : The 2,4-bridging creates a distinct stereochemical environment, altering reactivity in glycosylation reactions compared to 3,5-O-Methylidenexylitol .
Chemical Reactivity
- Acid Resistance : 2,4-O-Methylidenepentitol exhibits superior resistance to acid-catalyzed degradation compared to arabitol, which undergoes rapid dehydration under acidic conditions.
- Enzymatic Stability : Unlike xylitol, which is metabolized by gut microbiota, the methylidene group in 2,4-O-Methylidenepentitol blocks enzymatic recognition, enhancing its utility in drug delivery systems.
- Reducing Capacity: The compound lacks a free anomeric hydroxyl group, rendering it non-reducing—a contrast to reducing sugars like ribitol.
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